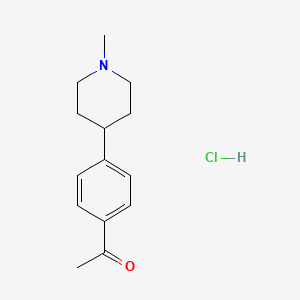
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is an organic compound with a complex structure. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride typically involves multiple steps. One common method starts with the synthesis of 1-methyl-4-piperidone, which is then reacted with piperazine to form 1-(1-Methyl-4-piperidinyl)piperazine . This intermediate is further reacted with 4-chloroacetophenone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is unique due to its specific structural features that confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
特性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
1-[4-(1-methylpiperidin-4-yl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(2)10-8-14;/h3-6,14H,7-10H2,1-2H3;1H |
InChIキー |
KEBWQNQVICUWMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















